Acide 3-oxocyclobutanecarboxylique

Vue d'ensemble

Description

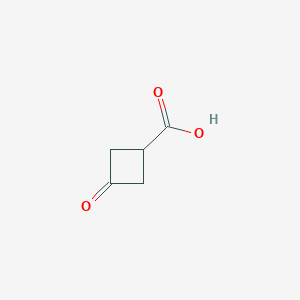

3-Oxocyclobutanecarboxylic acid is an organic compound with the molecular formula C5H6O3. It is a common intermediate used in pharmaceuticals, organic synthesis, and organic light-emitting diode (OLED) intermediates . This compound is known for its role in the synthesis of various bulk drugs and its applications in medicinal chemistry.

Applications De Recherche Scientifique

3-Oxocyclobutanecarboxylic acid is widely used in scientific research due to its versatility. It serves as an important intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors, thrombin inhibitors, and antitumor drugs . Additionally, it is used in the development of organic light-emitting diodes (OLEDs) and other organic synthesis applications . Its role in medicinal chemistry includes the synthesis of drugs for treating autoimmune chronic inflammatory diseases and atopic dermatitis .

Mécanisme D'action

Target of Action

3-Oxocyclobutanecarboxylic acid is a very important pharmaceutical intermediate . It is widely used in the synthesis of several bulk drugs, such as ACK1 antibody, MDM2 antagonist, JAK inhibitor, CETP inhibitor, kinase inhibitor, PDE10 inhibitor, thrombin inhibitors, and in autoimmunization chronic inflammatory diseases and antitumor drugs . The specific targets of these drugs vary, but they generally involve key proteins or enzymes in the body that are implicated in disease processes.

Mode of Action

The exact mode of action of 3-Oxocyclobutanecarboxylic acid depends on the specific drug it is used to synthesize. As a pharmaceutical intermediate, it is typically involved in the formation of active compounds that interact with their targets to exert a therapeutic effect .

Biochemical Pathways

The biochemical pathways affected by 3-Oxocyclobutanecarboxylic acid are also dependent on the specific drugs it is used to synthesize. For instance, in the case of drugs like JAK inhibitors, it may be involved in pathways related to immune response modulation .

Pharmacokinetics

As a pharmaceutical intermediate, its adme properties would be significantly altered during the drug synthesis process .

Result of Action

The molecular and cellular effects of 3-Oxocyclobutanecarboxylic acid are determined by the specific drugs it is used to synthesize. These can range from modulating immune responses in the case of drugs like JAK inhibitors, to inhibiting key enzymes in the case of kinase inhibitors .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and reactivity during the drug synthesis process .

Analyse Biochimique

Biochemical Properties

The role of 3-Oxocyclobutanecarboxylic acid in biochemical reactions is significant. It is a very important medicine intermediate, widely applied in the synthesis of tens of kinds of bulk drugs

Molecular Mechanism

The available literature does not provide specific information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

3-Oxocyclobutanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the use of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst . Another method involves the use of 3-dichloroacetone and ethylene glycol to generate ketol, followed by cyclization with methyl malonate, and finally hydrolysis under strong acid conditions .

Analyse Des Réactions Chimiques

3-Oxocyclobutanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite, acetic acid, and hydrochloric acid . For example, the oxidation of 3-hydroxycyclobutane-1,1-dicarboxylic acid potassium salt with sodium hypochlorite yields 3-oxocyclobutane-1,1-dicarboxylic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

3-Oxocyclobutanecarboxylic acid can be compared to other similar compounds, such as 3-hydroxycyclobutanecarboxylic acid and 3-methylenecyclobutanecarboxylic acid . While these compounds share a similar cyclobutane ring structure, 3-Oxocyclobutanecarboxylic acid is unique due to its oxo functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and pharmaceutical research.

Activité Biologique

3-Oxocyclobutanecarboxylic acid (OCBCA) is a compound recognized for its significant role as a pharmaceutical intermediate. Its structural characteristics and biological activities make it valuable in the synthesis of various therapeutic agents, particularly in oncology and immunology.

3-Oxocyclobutanecarboxylic acid has a molecular formula of CHO and a molecular weight of approximately 114.10 g/mol. It is characterized by a cyclobutane ring with a ketone and carboxylic acid functional groups, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of OCBCA typically involves multi-step reactions using readily available precursors. For instance, one method employs acetone, bromine, and malononitrile as starting materials, utilizing sodium iodide as an activating agent and tetrabutylammonium bromide as a phase transfer catalyst. The yield of this synthesis ranges from 52% to 68%, with a purity exceeding 99% .

Antitumor Properties

Research indicates that OCBCA serves as an intermediate in the synthesis of various antitumor agents. Its derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, compounds synthesized from OCBCA have demonstrated activity against MDM2 antagonists and kinase inhibitors, crucial for targeting cancer pathways .

Immunomodulatory Effects

OCBCA has been implicated in the modulation of immune responses. Its role in the synthesis of drugs targeting autoimmune diseases suggests that it may influence inflammatory pathways, although specific mechanisms remain under investigation . The compound's ability to interfere with cellular signaling pathways makes it a candidate for further research in immunotherapy.

Inhibition of Metabolic Enzymes

Studies have also explored the potential of OCBCA in inhibiting metabolic enzymes such as ornithine aminotransferase. This inhibition can disrupt glutamine and proline metabolism in hepatocellular carcinoma, potentially depriving tumors of essential nutrients necessary for growth .

Case Studies

Case Study 1: Synthesis and Evaluation of Antitumor Agents

A study synthesized various derivatives from OCBCA to evaluate their antitumor efficacy. The derivatives were tested against different cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity against tumor cells. These findings support the development of OCBCA-based drugs for cancer treatment.

Case Study 2: Immunomodulatory Activity Assessment

In another study, researchers assessed the immunomodulatory effects of OCBCA derivatives on T-cell activation. The results showed that certain derivatives enhanced T-cell proliferation while reducing pro-inflammatory cytokine production, suggesting a dual role in enhancing immune response while mitigating excessive inflammation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 114.10 g/mol |

| Purity | 99%+ |

| Yield (Synthesis Method) | 52-68% |

| Antitumor Activity (IC50) | Low micromolar range |

| Biological Activity | Description |

|---|---|

| Antitumor | Inhibits cancer cell proliferation |

| Immunomodulatory | Modulates immune responses |

| Enzyme Inhibition | Disrupts metabolic pathways |

Propriétés

IUPAC Name |

3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOFRJPUPTEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406767 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23761-23-1 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 3-Oxocyclobutanecarboxylic acid and are there any unique conformational characteristics?

A1: 3-Oxocyclobutanecarboxylic acid (C5H6O3) is the smallest carboxycyclanone whose crystal structure has been determined []. It features a non-planar four-membered ring with a shallow fold of 14.3° along the α-carbons of the ketone group. The molecule adopts a chiral conformation in its crystal structure due to the rotation of the carboxyl oxygen atoms away from the plane of skeletal symmetry.

Q2: How is 3-Oxocyclobutanecarboxylic acid synthesized?

A2: Several synthetic routes exist for 3-Oxocyclobutanecarboxylic acid. One method utilizes methanol, acetone, and bromine as starting materials, involving bromination, cyclization, salification, and hydrolysis steps to achieve a 44.07% overall yield []. Another approach uses a readily available starting material and employs a Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative to construct the spiro[3.3]heptane skeleton, ultimately leading to the target compound [].

Q3: What are the potential applications of 3-Oxocyclobutanecarboxylic acid in organic synthesis?

A3: 3-Oxocyclobutanecarboxylic acid is a valuable precursor in organic synthesis. It can be utilized to synthesize cyclobutenone, a versatile compound for Diels-Alder reactions, via a procedure involving mercury (II) oxide, bromine, and tri-n-butylamine []. Additionally, it serves as a starting point for the synthesis of conformationally restricted glutamic acid analogs, such as the four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid []. These analogs can be valuable tools for studying glutamic acid's biological roles.

Q4: What are the intermolecular interactions observed in the crystal structure of 3-Oxocyclobutanecarboxylic acid?

A4: In its crystal structure, 3-Oxocyclobutanecarboxylic acid molecules interact through centrosymmetric hydrogen-bond pairing between ordered carboxylic acid groups []. This pairing leads to the formation of two distinct sets of dimers within the crystal lattice. Additionally, C—H⋯O interactions are also present, contributing to the overall stability of the crystal structure.

Q5: What makes 3-Oxocyclobutanecarboxylic acid a useful building block for medicinal chemistry?

A5: 3-Oxocyclobutanecarboxylic acid can be used to synthesize 1,3-disubstituted cyclobutanes []. This class of compounds has garnered significant interest in medicinal chemistry as they can serve as conformationally constrained scaffolds. By restricting the flexibility of molecules, these scaffolds can enhance binding affinity and selectivity for biological targets, potentially leading to the development of more potent and specific therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.